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Compound of Interest

Compound Name:
(6-(Dimethylamino)pyridin-2-

yl)methanol

CAS No.: 215869-78-6

Cat. No.: B1453225

Get Quote

Executive Summary
Pyridine methanols serve as critical ligands and intermediates in drug development.[1] While

they share identical molecular weights (109.13 g/mol ) and functional groups, their IR spectra

diverge significantly due to positional isomerism and hydrogen bonding capability.

2-Pyridinemethanol: Unique ability to form intramolecular hydrogen bonds (N···H–O),

creating a stable 5-membered ring.

3- & 4-Pyridinemethanol: Restricted to intermolecular hydrogen bonding, making their O-H

stretching frequencies highly concentration-dependent.

Fingerprint Region: The C–H out-of-plane (OOP) bending vibrations provide the most reliable

method for distinguishing the substitution pattern (ortho vs. meta vs. para).[1]
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The following table synthesizes experimental data and theoretical assignments for the three

isomers. Note that exact wavenumbers may shift slightly based on solvent (e.g., CCl₄ vs. neat)

and concentration.

Table 1: Characteristic IR Bands of Pyridine Methanol
Isomers[1]
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Functional
Group

Vibrational
Mode

2-

Pyridinemet

hanol

(Ortho)

3-

Pyridinemet

hanol (Meta)

4-

Pyridinemet

hanol (Para)

Diagnostic

Insight

Hydroxyl (–

OH)

Stretch (

)

~3400–3100

cm⁻¹ (Broad,

Intramolecula

r)

~3300 cm⁻¹

(Broad,

Intermolecula

r)

~3300 cm⁻¹

(Broad,

Intermolecula

r)

2-isomer

shows less

shift upon

dilution due

to internal H-

bond stability.

[2]

~3600 cm⁻¹

(Free, dilute)

~3620 cm⁻¹

(Free)

~3620 cm⁻¹

(Free)

Aromatic C–

H

Stretch (

)

3000–3100

cm⁻¹

3000–3100

cm⁻¹

3000–3100

cm⁻¹

Weak

diagnostic

value;

overlaps in all

isomers.

Aliphatic C–H
Stretch (

)

2850–2950

cm⁻¹

2850–2950

cm⁻¹

2850–2950

cm⁻¹

Correspondin

g to the –

CH₂– linker.

[1]

Pyridine Ring
Stretch (

)

1590, 1570,

1470 cm⁻¹

1590, 1575,

1480 cm⁻¹

1600, 1560,

1410 cm⁻¹

4-isomer

often shows a

distinct shift

in the ring

breathing

mode.

Primary

Alcohol

C–O Stretch (

)
~1050 cm⁻¹ ~1040 cm⁻¹ ~1040 cm⁻¹

Strong band;

confirms

primary

alcohol

status.
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Ring

Deformation

C–H OOP

Bend (

)

770–735

cm⁻¹ (Single

strong band)

810–750

cm⁻¹ & 710–

690 cm⁻¹

(Two bands)

860–800

cm⁻¹ (Single

strong band)

CRITICAL

DIFFERENTI

ATOR.

Analogous to

benzene

substitution

patterns.[1]

Mechanistic Deep Dive
Hydrogen Bonding Dynamics
The most chemically significant difference lies in the hydrogen bonding potential.[1]

Intramolecular (2-Isomer): The hydroxyl proton is spatially proximal to the pyridine nitrogen

lone pair.[1] This allows for the formation of a pseudo-5-membered ring.[1] This interaction is

thermodynamically favored and persists even in dilute solutions.[1]

Intermolecular (3- & 4-Isomers): The geometry prevents internal bonding. These isomers

form H-bonded networks (dimers/oligomers) only at high concentrations.

Visualization: H-Bonding Pathways
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Figure 1: Logical flow of hydrogen bonding mechanisms and their spectroscopic response to

dilution.

Substitution Pattern Logic (Fingerprint Region)
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To identify the specific isomer without a reference standard, rely on the C–H Out-of-Plane

(OOP) bending vibrations in the 900–650 cm⁻¹ region.[1] These bands arise from the

concerted movement of hydrogen atoms perpendicular to the ring plane.[1]

Ortho (2-sub): 4 adjacent H atoms. The "wagging" motion typically yields a single strong

band near 750 cm⁻¹.[1]

Meta (3-sub): 3 adjacent H atoms + 1 isolated H atom. This asymmetry often splits the signal

into two distinct bands (approx. 700 cm⁻¹ and 780 cm⁻¹).[1]

Para (4-sub): 2 sets of 2 adjacent H atoms. High symmetry usually results in a single strong

band at a higher frequency (>800 cm⁻¹).

Visualization: Isomer Identification Workflow
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Figure 2: Decision tree for identifying pyridine methanol isomers based on C-H OOP bending

vibrations.

Experimental Protocol: The Dilution Test
To definitively confirm the presence of 2-pyridinemethanol (intramolecular bonding) versus its

isomers, a dilution study is the gold standard.[1] This protocol validates the spectral

assignment.[1]

Objective: Distinguish Intramolecular vs. Intermolecular Hydrogen Bonding.

Materials:

Analyte (Pyridine methanol isomer)[1][3]

Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic grade, dried).

Note: CCl₄ is preferred for IR transparency in the OH region but requires strict safety

handling.[1]

Methodology:

Preparation of Stock Solution: Prepare a 0.1 M solution of the analyte.

Baseline Scan: Record the FTIR spectrum (4000–600 cm⁻¹) in a liquid cell (CaF₂ or NaCl

windows). Focus on the 3700–3200 cm⁻¹ region.[1]

Serial Dilution: Dilute the stock to 0.01 M and 0.001 M.

Comparative Scanning: Record spectra for each dilution.

Interpretation of Results:

Case A (2-Pyridinemethanol): The ratio of the bonded OH peak (~3400 cm⁻¹) to the free OH

peak (~3600 cm⁻¹) remains relatively constant.[1] The intramolecular bond is unimolecular

and concentration-independent.[1]

Case B (3- or 4-Pyridinemethanol): The broad bonded OH peak (~3300 cm⁻¹) disappears

rapidly upon dilution, replaced entirely by the sharp free OH peak (~3620 cm⁻¹).[1] The
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intermolecular bond requires a second molecule, so it breaks as molecules move apart.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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